2-Cyano-3-(2-furyl)-N-(2-furylmethyl)acrylamide
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Overview
Description
2-Cyano-3-(2-furyl)-N-(2-furylmethyl)acrylamide is an organic compound that features a cyano group, a furan ring, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(2-furyl)-N-(2-furylmethyl)acrylamide typically involves the reaction of 2-furylmethylamine with 2-cyano-3-(2-furyl)acrylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(2-furyl)-N-(2-furylmethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The furan rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
2-Cyano-3-(2-furyl)-N-(2-furylmethyl)acrylamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown antimicrobial activity against various microorganisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(2-furyl)-N-(2-furylmethyl)acrylamide involves its interaction with specific molecular targets. The cyano group and furan rings can participate in various biochemical pathways, potentially inhibiting the growth of microorganisms by interfering with their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(2-furyl)acrylic acid: Similar structure but lacks the N-(2-furylmethyl) group.
2-Cyano-3-(5-iodo-2-furyl)acrylic acid: Contains an iodine atom on the furan ring.
Methyl 2-cyano-3-(2-furyl)acrylate: An ester derivative with a similar core structure.
Uniqueness
2-Cyano-3-(2-furyl)-N-(2-furylmethyl)acrylamide is unique due to the presence of both cyano and acrylamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H10N2O3 |
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Molecular Weight |
242.23 g/mol |
IUPAC Name |
(Z)-2-cyano-3-(furan-2-yl)-N-(furan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C13H10N2O3/c14-8-10(7-11-3-1-5-17-11)13(16)15-9-12-4-2-6-18-12/h1-7H,9H2,(H,15,16)/b10-7- |
InChI Key |
QKYFQSIHBRLLFU-YFHOEESVSA-N |
Isomeric SMILES |
C1=COC(=C1)CNC(=O)/C(=C\C2=CC=CO2)/C#N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=CC2=CC=CO2)C#N |
Origin of Product |
United States |
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